

An In-depth Technical Guide to 4-(2-Hydroxyethylamino)coumarin: Properties and Applications

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Compound of Interest

Compound Name:	4-(2-Hydroxyethylamino)chromen-2-one
CAS No.:	21315-53-7
Cat. No.:	B403850

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Introduction

Coumarins represent a significant class of heterocyclic compounds, widely recognized for their diverse biological activities and unique photophysical properties.[1] Within this family, 4-aminocoumarin derivatives have garnered considerable attention due to their pronounced fluorescence, making them valuable scaffolds in the development of fluorescent probes, sensors, and materials.[2] This guide focuses on a specific derivative, 4-(2-Hydroxyethylamino)coumarin, providing a detailed exploration of its anticipated properties and potential applications for researchers, scientists, and professionals in drug development.

While specific data for 4-(2-Hydroxyethylamino)coumarin is not extensively documented in publicly available literature, its chemical architecture allows for a robust extrapolation of its characteristics based on the well-established principles of coumarin chemistry. The presence of an electron-donating amino group at the 4-position is expected to impart strong fluorescent

properties, while the hydroxyethyl substituent offers a site for further functionalization and can influence solubility and biocompatibility.

This document will therefore serve as a technical primer, synthesizing foundational knowledge of coumarin chemistry to predict the physicochemical properties, fluorescent behavior, and promising applications of 4-(2-Hydroxyethylamino)coumarin.

Physicochemical Properties

The properties of 4-(2-Hydroxyethylamino)coumarin can be inferred from its parent structures, 4-hydroxycoumarin and other 4-aminocoumarin derivatives.

Property	Predicted Value/Characteristic	Rationale
Molecular Formula	C ₁₁ H ₁₁ NO ₃	Based on the chemical structure.
Molecular Weight	205.21 g/mol	Calculated from the molecular formula.
Appearance	Likely a white to off-white or pale yellow solid.	Based on the typical appearance of coumarin derivatives.[3]
Melting Point	Expected to be a crystalline solid with a defined melting point. For comparison, 4-hydroxycoumarin has a melting point of 213.5 °C.[3] The amino substitution may alter this value.	Coumarins are generally crystalline solids at room temperature.[4]
Solubility	Expected to have moderate solubility in polar organic solvents such as ethanol, methanol, DMSO, and acetonitrile.[4] The presence of the hydroxyl group may impart some limited solubility in water.	The coumarin core is hydrophobic, while the hydroxyethylamino group is polar.
pKa	The amino group is expected to be weakly basic. The exact pKa would require experimental determination.	The nitrogen lone pair participates in resonance with the coumarin ring system.

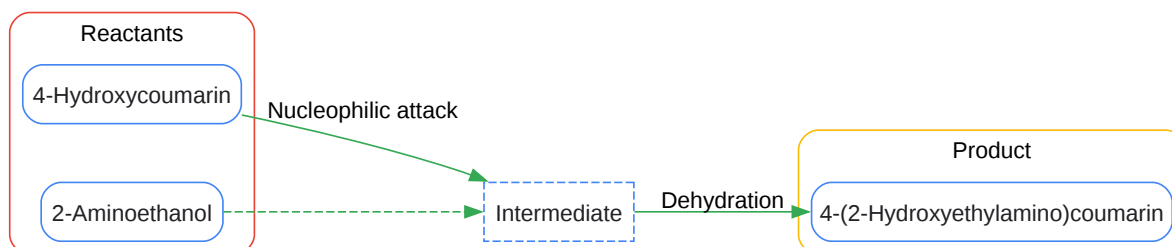
Synthesis of 4-(2-Hydroxyethylamino)coumarin

A plausible and efficient synthetic route to 4-(2-Hydroxyethylamino)coumarin involves the nucleophilic substitution of the hydroxyl group of 4-hydroxycoumarin with 2-aminoethanol. This

reaction is analogous to the well-documented synthesis of other 4-aminocoumarin derivatives.

[5][6]

Proposed Synthetic Pathway



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Caption: Proposed synthesis of 4-(2-Hydroxyethylamino)coumarin.

Experimental Protocol

- **Reaction Setup:** In a round-bottom flask, dissolve 4-hydroxycoumarin (1 equivalent) in a suitable high-boiling solvent such as dimethylformamide (DMF) or in a neat mixture with the amine.[6]
- **Addition of Amine:** Add 2-aminoethanol (an excess, e.g., 2-3 equivalents) to the reaction mixture.
- **Catalysis (Optional):** The reaction can be performed with or without a catalyst. In some preparations of 4-aminocoumarins, ammonium acetate is used.[6]
- **Reaction Conditions:** Heat the mixture to a temperature of 140-160°C and stir for several hours.[6] Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

- Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4-(2-Hydroxyethylamino)coumarin.

Causality behind Experimental Choices:

- Excess Amine: Using an excess of 2-aminoethanol helps to drive the reaction equilibrium towards the product side.
- High Temperature: The reaction requires elevated temperatures to overcome the activation energy for the nucleophilic substitution at the C4 position of the coumarin ring.
- Precipitation in Water: The product is expected to be significantly less soluble in water than the reactants and the DMF solvent, allowing for its isolation by precipitation.

Fluorescence Properties

The fluorescence of coumarin derivatives is highly dependent on the nature and position of substituents on the coumarin ring, as well as the solvent environment.[7][8]

General Principles of Coumarin Fluorescence

- Influence of Substituents: Electron-donating groups, such as the amino group in 4-(2-Hydroxyethylamino)coumarin, are known to significantly enhance fluorescence quantum yields.
- Solvatochromism: Many coumarin dyes exhibit solvatochromism, where the absorption and emission maxima shift with changes in solvent polarity.[9] A bathochromic (red) shift in the emission spectrum is often observed with increasing solvent polarity.[8]
- Twisted Intramolecular Charge Transfer (TICT): In polar solvents, some aminocoumarins can form a non-fluorescent or weakly fluorescent TICT state in the excited state, leading to a decrease in fluorescence quantum yield.[8] This is due to the stabilization of a charge-separated species by the polar solvent molecules, allowing for rotation around the C-N bond.
- Hydrogen Bonding: Hydrogen bonding interactions between the coumarin derivative and protic solvents (like alcohols or water) can also influence the fluorescence properties, sometimes facilitating the formation of the non-fluorescent TICT state.[8]

Predicted Fluorescence Characteristics of 4-(2-Hydroxyethylamino)coumarin

Parameter	Predicted Characteristic	Rationale
Excitation Wavelength	Expected in the near-UV to blue region of the spectrum (~350-400 nm).	Typical for aminocoumarin derivatives.[10]
Emission Wavelength	Expected in the blue to green region of the spectrum (~400-500 nm).	The amino group at the 4-position will likely lead to emission at longer wavelengths compared to unsubstituted coumarin.
Quantum Yield	Expected to be moderate to high in non-polar solvents and potentially lower in polar, protic solvents.	The amino group is a strong electron-donating group. The potential for TICT state formation in polar solvents could reduce the quantum yield.[8]
Stokes Shift	A significant Stokes shift is anticipated.	This is a common feature of many fluorescent coumarin derivatives.[11]

Potential Applications

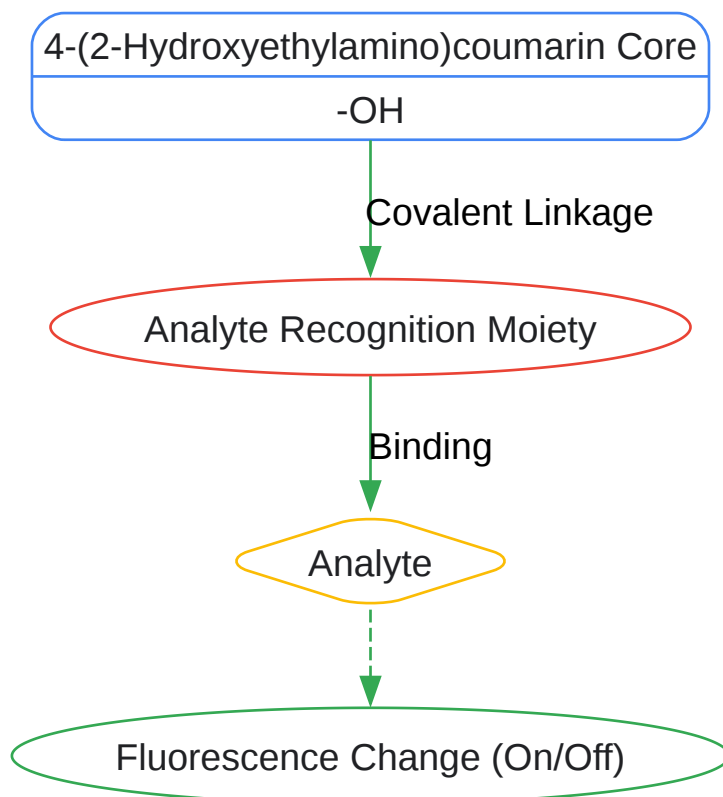
The predicted strong fluorescence and the presence of a reactive hydroxyl group make 4-(2-Hydroxyethylamino)coumarin a versatile molecule with a wide range of potential applications.

Fluorescent Probes and Sensors

The coumarin scaffold is a popular choice for the design of fluorescent probes for the detection of various analytes, including metal ions, anions, and biologically relevant small molecules.[12] [13]

- Mechanism of Action: The fluorescence of the coumarin core can be modulated ("turned-on" or "turned-off") upon binding of an analyte to a recognition moiety attached to the coumarin.

- Role of the Hydroxyethyl Group: The terminal hydroxyl group of 4-(2-Hydroxyethylamino)coumarin provides a convenient handle for the covalent attachment of various recognition units (e.g., chelators for metal ions, receptors for specific molecules) through esterification or etherification reactions.



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